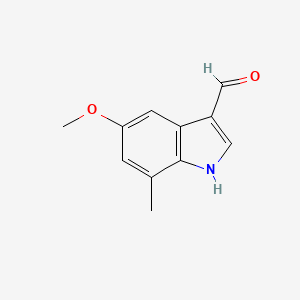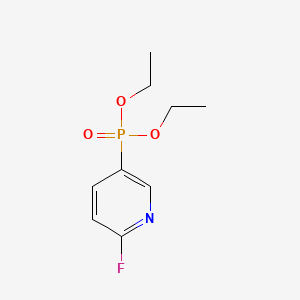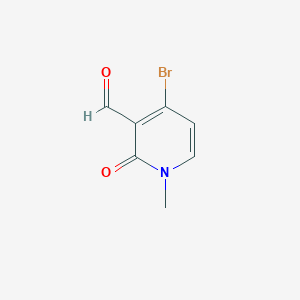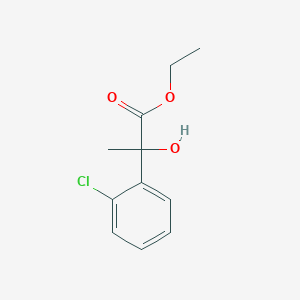
5-Methoxy-7-methylindole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-7-methylindole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-Methoxy-7-methylindole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to produce the desired indole derivative . Another method involves condensation reactions between 5-methoxyindole-3-carboxaldehyde and isobutyric acid hydrazide or hydrazine hydrate . These reactions typically require specific conditions, such as elevated temperatures and the presence of catalysts, to achieve high yields.
Chemical Reactions Analysis
5-Methoxy-7-methylindole-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be easily oxidized to 5-Methoxy-7-methylindole-3-carboxylic acid . It also participates in condensation reactions with nitromethane in a Henry reaction to form 3-nitrovinyl indole . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation.
Scientific Research Applications
5-Methoxy-7-methylindole-3-carbaldehyde has numerous applications in scientific research. It is used as a reactant in the synthesis of tryptophan dioxygenase inhibitors, which have potential anticancer immunomodulatory effects . Additionally, it is employed in the preparation of inhibitors for the C-terminal domain of RNA polymerase II, imidazopyridines, and imidazobenzothiazoles . These compounds have applications in medicinal chemistry, particularly in the development of anticancer, antibacterial, and neuroactive agents .
Mechanism of Action
The mechanism of action of 5-Methoxy-7-methylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a precursor to tryptophan dioxygenase inhibitors, it likely affects the tryptophan metabolism pathway, which plays a crucial role in immune regulation and cancer progression . The compound’s ability to inhibit RNA polymerase II suggests its involvement in transcriptional regulation, impacting gene expression and cellular processes .
Comparison with Similar Compounds
5-Methoxy-7-methylindole-3-carbaldehyde can be compared to other indole derivatives, such as 5-Methoxyindole-3-carboxaldehyde and 5-Methylindole-3-carboxaldehyde . While these compounds share a similar indole core structure, their functional groups and substitution patterns confer unique properties and reactivities. For example, 5-Methoxyindole-3-carboxaldehyde is used in the synthesis of fluorescent neuroactive probes and antibacterial agents , whereas 5-Methylindole-3-carboxaldehyde is utilized in the preparation of flexible tripodal ligands for metal complexes . The presence of the methoxy and methyl groups in this compound distinguishes it from these related compounds, contributing to its specific applications and reactivity.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-methoxy-7-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-7-3-9(14-2)4-10-8(6-13)5-12-11(7)10/h3-6,12H,1-2H3 |
InChI Key |
XRDMHSGSJNDYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Fluoro-5-(7'-methylsulfonylspiro[1,3-dioxolane-2,1'-2,3-dihydroindene]-4'-yl)oxybenzonitrile](/img/structure/B13688398.png)
![[3-(tert-Butyl)phenyl]trimethylsilane](/img/structure/B13688404.png)
![6-[2,2-Bis(4-methoxyphenyl)-1-phenylvinyl]-3,4-diphenyl-2-propylisoquinolin-2-ium Tetrafluoroborate](/img/structure/B13688412.png)

![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)


